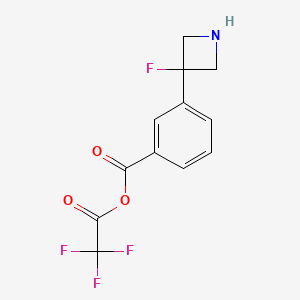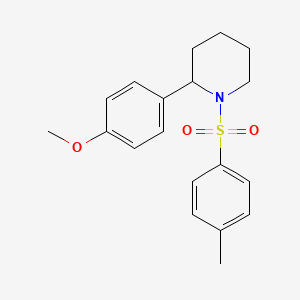
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate is a synthetic organic compound that features both trifluoroacetyl and fluoroazetidinyl groups attached to a benzoate moiety. This compound is of interest due to its unique chemical structure, which combines fluorinated groups with a benzoate ester, potentially offering interesting reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-(3-fluoroazetidin-3-yl)benzoic acid, followed by esterification with 2,2,2-trifluoroacetyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a solvent like dichloromethane to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroazetidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoroazetidinyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2,2-Trifluoroacetyl) 3-(3-chloroazetidin-3-yl)benzoate
- (2,2,2-Trifluoroacetyl) 3-(3-bromoazetidin-3-yl)benzoate
- (2,2,2-Trifluoroacetyl) 3-(3-iodoazetidin-3-yl)benzoate
Uniqueness
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate is unique due to the presence of both trifluoroacetyl and fluoroazetidinyl groups. The combination of these groups can impart distinct chemical and biological properties, such as increased stability, enhanced reactivity, and improved biological activity compared to its analogs with different halogen substituents.
Propriétés
Formule moléculaire |
C12H9F4NO3 |
|---|---|
Poids moléculaire |
291.20 g/mol |
Nom IUPAC |
(2,2,2-trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate |
InChI |
InChI=1S/C12H9F4NO3/c13-11(5-17-6-11)8-3-1-2-7(4-8)9(18)20-10(19)12(14,15)16/h1-4,17H,5-6H2 |
Clé InChI |
YBUDTPBJRHANTM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(C2=CC=CC(=C2)C(=O)OC(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B11816783.png)
![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl] 2-carbamimidoylpyrrolidine-1-carboxylate](/img/structure/B11816791.png)








![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)


![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)
